Anethole

Description

Properties

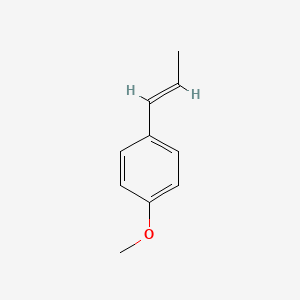

IUPAC Name |

1-methoxy-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | anethole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Anethole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26795-32-4 | |

| Record name | Poly(trans-anethole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26795-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020087 | |

| Record name | (E)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

454.1 °F at 760 mmHg (NTP, 1992), 234 °C | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °F (NTP, 1992), 90.1 °C | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol) | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988 | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg], 5.45 Pa @ 294 deg K | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

104-46-1, 4180-23-8, 50770-19-9 | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050770199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANETHOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Anethole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANETHOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-propenylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3JEK5DO4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Anethole: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole is a naturally occurring aromatic compound widely found in the essential oils of several plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare)[1][2][3]. Chemically classified as a phenylpropanoid, this compound is a derivative of allylbenzene and is responsible for the characteristic licorice-like flavor and aroma of these plants[1]. It is extensively used as a flavoring agent in the food and beverage industry, as well as in cosmetics and pharmaceuticals[2][4]. Beyond its organoleptic properties, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[4][5][6]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Isomerism

This compound, with the chemical formula C₁₀H₁₂O, is systematically named 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene[1][7]. Its structure consists of a benzene ring substituted with a methoxy group and a propenyl group. This compound exists as two geometric isomers, trans-anethole ((E)-anethole) and cis-anethole ((Z)-anethole), distinguished by the orientation of the substituents around the propenyl double bond[1]. The trans-isomer is the more stable and abundant form found in nature and is the isomer primarily used in commercial applications[1][8].

Caption: Chemical structures of trans- and cis-anethole.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or crystalline solid at room temperature, possessing a characteristic sweet, anise-like odor[9]. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [10] |

| Molar Mass | 148.20 g/mol | [10] |

| Melting Point | 20-21 °C (trans) | |

| Boiling Point | 234-237 °C | |

| Density | 0.988 g/mL at 25 °C | |

| Refractive Index | n20/D 1.561 | |

| Solubility | ||

| Water | Very slightly soluble | [1] |

| Ethanol | Freely soluble | [1] |

| Diethyl Ether | Miscible | |

| Chloroform | Miscible | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Carbon Disulfide | Soluble | |

| Petroleum Ether | Soluble | |

| Ethyl Acetate | Soluble |

Spectroscopic Data

The structural elucidation and quantification of this compound are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.32 (d, 2H, J=8.8 Hz, Ar-H)

-

δ 6.89 (d, 2H, J=8.8 Hz, Ar-H)

-

δ 6.41 (d, 1H, J=15.7 Hz, =CH-)

-

δ 6.15 (dq, 1H, J=15.7, 6.6 Hz, =CH-CH₃)

-

δ 3.84 (s, 3H, -OCH₃)

-

δ 1.92 (dd, 3H, J=6.6, 1.4 Hz, -CH₃)

¹³C NMR (CDCl₃):

-

δ 159.1 (Ar-C)

-

δ 131.8 (Ar-C)

-

δ 131.0 (=CH)

-

δ 127.4 (Ar-CH)

-

δ 123.8 (=CH)

-

δ 114.4 (Ar-CH)

-

δ 55.6 (-OCH₃)

-

δ 18.9 (-CH₃)

(Reference:[11])

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of trans-anethole exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are observed around:

-

3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic)

-

1610, 1510, 1460 cm⁻¹: C=C stretching (aromatic ring)

-

1250, 1035 cm⁻¹: C-O stretching (ether)

-

965 cm⁻¹: C-H out-of-plane bending (trans C=C)[12]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 148[13]. The fragmentation pattern includes characteristic ions resulting from the loss of methyl and methoxy groups.

Biological Activities and Signaling Pathways

This compound has been shown to modulate several signaling pathways, contributing to its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[3]. It has been shown to suppress the degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[14].

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress[4]. Studies have shown its ability to protect against hydrogen peroxide-induced toxicity[4]. Its antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[5].

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis and autophagy in cancer cells and modulate multiple signaling pathways, including the NF-κB, MAPKinases, and Wnt pathways[8]. In some cancer cell lines, this compound treatment leads to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, while downregulating oncogenes like cyclin D1[8][15].

Experimental Protocols

Extraction of this compound from Star Anise by Steam Distillation

This protocol describes a common method for extracting essential oil rich in this compound from star anise.

Materials:

-

Whole star anise seed pods

-

Mortar and pestle

-

100 mL 2-neck round-bottom flask

-

Distillation apparatus

-

Dropping funnel

-

Separatory funnel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Grind approximately 3.5 g of whole star anise seed pods using a mortar and pestle.

-

Transfer the ground material to a 100 mL 2-neck round-bottom flask.

-

Add 40 mL of water to the flask and set up the steam distillation apparatus.

-

Begin the distillation and collect approximately 20 mL of the cloudy distillate.

-

Add an additional 20 mL of water to the distillation flask through the dropping funnel.

-

Continue the distillation and collect another 20 mL of distillate.

-

Combine the distillates in a separatory funnel.

-

Extract the combined distillate with two 20 mL portions of diethyl ether.

-

Combine the ether layers and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to obtain the star anise essential oil.

(Reference:[16])

Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of this compound on the viability of cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37 °C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at 37 °C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Page loading... [guidechem.com]

- 11. rsc.org [rsc.org]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN105713732A - Extraction method of star anise oil - Google Patents [patents.google.com]

- 16. magritek.com [magritek.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Anethole: A Comparative Analysis of cis- and trans-Anethole for Researchers and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, exists as two geometric isomers: cis-(Z)-anethole and trans-(E)-anethole. While structurally similar, these isomers exhibit significant differences in their physicochemical properties, biological activities, and toxicological profiles. This technical guide provides a comprehensive comparison of cis- and trans-anethole, offering researchers, scientists, and drug development professionals a detailed overview of their chemical characteristics, experimental protocols for their synthesis and analysis, and an exploration of their differential effects on key biological pathways. All quantitative data are summarized in comparative tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of these two isomers.

Introduction

This compound, chemically known as 1-methoxy-4-(prop-1-en-1-yl)benzene, is a key aromatic compound found in the essential oils of various plants, including anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum).[1][2] Its characteristic sweet, licorice-like flavor and aroma have led to its extensive use as a flavoring agent in food and beverages, as well as a fragrance component in cosmetics and perfumes. Beyond its organoleptic properties, this compound has garnered significant interest for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and estrogenic effects.[2]

This compound exists as two geometric isomers, cis and trans, arising from the configuration of the propenyl side chain relative to the benzene ring. The trans-isomer is the more stable and predominantly occurring form in nature.[2] Crucially, the spatial arrangement of the atoms in these isomers leads to marked differences in their biological activities and, most notably, their toxicity. This guide aims to provide a detailed technical comparison of cis- and trans-anethole to inform research and development in the pharmaceutical and related industries.

Physicochemical and Organoleptic Properties

The seemingly subtle difference in the geometric arrangement of cis- and trans-anethole results in distinct physical and sensory characteristics. These properties are critical for their identification, separation, and application.

| Property | trans-Anethole | cis-Anethole | Reference(s) |

| Synonyms | (E)-Anethole, trans-p-Propenylanisole | (Z)-Anethole, cis-p-Propenylanisole | [2] |

| Melting Point | 21-22 °C | Not specified | [2] |

| Boiling Point | 234-237 °C | Not specified | [2] |

| Solubility | Poorly soluble in water, soluble in ethanol | Poorly soluble in water, soluble in ethanol | [2] |

| Organoleptic Profile | Sweet, anise-like | Pungent, unpleasant | [3] |

Biological Activity and Toxicity

The most striking difference between the two isomers lies in their biological activity and toxicity. The cis-isomer is significantly more toxic than the trans-isomer, a critical consideration for any application involving human exposure.

| Biological Activity/Toxicity | trans-Anethole | cis-Anethole | Reference(s) |

| Acute Toxicity (LD50, oral, rat) | 2090 mg/kg | 150 mg/kg | [3] |

| Estrogenic Activity | Weak estrogenic activity | Not well-characterized | [4] |

| Antimicrobial Activity | Documented activity against various bacteria and fungi | Less studied, but expected to have some activity | [2] |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines like TNF-α and IL-1β | Not well-characterized | [5] |

| Carcinogenicity | Not considered carcinogenic | Potential concerns due to higher toxicity | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and biological evaluation of this compound isomers.

Synthesis of this compound Isomers

4.1.1. Synthesis of trans-Anethole

A common method for the synthesis of trans-anethole involves the Friedel-Crafts acylation of anisole followed by reduction and dehydration.[6]

-

Step 1: Friedel-Crafts Acylation. Anisole is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-methoxypropiophenone. The reaction is typically carried out in an inert solvent at low temperatures.

-

Step 2: Reduction. The resulting ketone is then reduced to the corresponding alcohol, 1-(4-methoxyphenyl)propan-1-ol, using a reducing agent like sodium borohydride (NaBH₄).

-

Step 3: Dehydration. The alcohol is subsequently dehydrated under acidic conditions (e.g., using p-toluenesulfonic acid) to yield a mixture of this compound isomers, with the trans-isomer being the major product due to its greater thermodynamic stability. The product is then purified by distillation.

4.1.2. Isomerization of cis-Anethole to trans-Anethole

Due to the higher stability and demand for trans-anethole, methods for the isomerization of the cis-isomer are industrially relevant.[3]

-

Protocol: A mixture of cis- and trans-anethole is refluxed in an alcoholic medium (e.g., absolute ethanol) in the presence of a rhodium-containing catalyst, such as rhodium chloride. The reaction temperature is typically the reflux temperature of the alcohol used. After the reaction is complete, the alcohol is removed by distillation, and the resulting this compound mixture, now enriched in the trans-isomer, is recovered.

Separation and Analysis of this compound Isomers

4.2.1. Fractional Distillation

Fractional distillation can be used to separate cis- and trans-anethole based on their boiling point differences, although this can be challenging due to the proximity of their boiling points.[7][8]

-

Apparatus: A fractional distillation setup includes a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

-

Procedure: The mixture of isomers is heated in the round-bottom flask. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, leading to an enrichment of the more volatile component at the top of the column. The vapor is then cooled in the condenser and collected in the receiving flask. The temperature is carefully monitored to collect different fractions.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for the separation and quantification of this compound isomers.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.

-

Detection: UV detection at a wavelength of approximately 258 nm is suitable for this compound.

-

Procedure: The sample is dissolved in a suitable solvent and injected into the HPLC system. The isomers are separated based on their differential partitioning between the stationary and mobile phases, and their retention times are used for identification and quantification.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound isomers.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the isomers.

-

Detection: The separated compounds are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for definitive identification.

Biological Assays

4.3.1. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the this compound isomers against various microorganisms.[9]

-

Materials: 96-well microtiter plates, microbial culture, appropriate broth medium (e.g., Mueller-Hinton broth), this compound isomer stock solutions, and a spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the this compound isomers in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without this compound) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the growth of the microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the this compound isomer that inhibits visible growth of the microorganism.

-

4.3.2. Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a bioassay used to detect estrogenic compounds.[1] It utilizes genetically modified yeast cells that express the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase).

-

Materials: Genetically modified Saccharomyces cerevisiae, appropriate yeast growth medium, 17β-estradiol (positive control), this compound isomer solutions, and a colorimetric substrate for β-galactosidase (e.g., CPRG).

-

Procedure:

-

Grow the yeast cells to the mid-log phase.

-

In a 96-well plate, expose the yeast cells to various concentrations of the this compound isomers and the positive control.

-

Incubate the plate to allow for receptor binding and reporter gene expression.

-

Add the colorimetric substrate. The development of color indicates the presence of β-galactosidase, which is proportional to the estrogenic activity of the test compound.

-

Measure the absorbance at a specific wavelength to quantify the estrogenic activity.

-

4.3.3. Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of this compound isomers on signaling pathways like NF-κB and MAPK.[10]

-

Materials: Cell culture, this compound isomer solutions, lysis buffer, polyacrylamide gels, transfer apparatus, membranes (e.g., PVDF or nitrocellulose), primary antibodies (e.g., against total and phosphorylated forms of p65, p38, ERK), secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.

-

Procedure:

-

Treat cells with the this compound isomers for a specified time.

-

Lyse the cells to extract the proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Visualization of Structures and Pathways

Molecular Structures

Caption: Molecular structures of trans- and cis-anethole.

Experimental Workflow: Isomer Separation and Analysis

Caption: Workflow for the separation and analysis of this compound isomers.

Signaling Pathway: this compound's Anti-inflammatory Action via NF-κB

Caption: trans-Anethole inhibits the NF-κB signaling pathway.

Signaling Pathway: this compound's Modulation of MAPK Pathway

Caption: this compound modulates the MAPK signaling pathway.

Conclusion

The geometric isomers of this compound, cis and trans, serve as a compelling example of how subtle changes in molecular structure can lead to profound differences in chemical and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount. The significantly higher toxicity of cis-anethole necessitates careful analytical monitoring to ensure its levels are minimized in products intended for human use. Conversely, the well-documented pharmacological activities of trans-anethole, including its anti-inflammatory and potential estrogenic effects, present opportunities for its application in therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued investigation and utilization of these important natural compounds. Further research is warranted to fully elucidate the specific mechanisms of action of each isomer and to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4038325A - Isomerization of cis-anethole to trans-anethole - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103058835A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. Purification [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of trans-Anethole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Trans-anethole, a phenylpropanoid organic compound, is a widely utilized aromatic substance in the food, pharmaceutical, and cosmetic industries. Its characteristic sweet, licorice-like flavor and various reported biological activities make its natural sourcing a topic of significant interest. This document provides a detailed technical overview of the primary botanical sources of trans-anethole, quantitative data on its concentration, its biosynthetic pathway, and the experimental protocols for its extraction and quantification.

Primary Natural Sources of trans-Anethole

Trans-anethole is the principal aromatic component in the essential oils of several plant species, primarily within the Apiaceae and Schisandraceae families.[1] The most commercially significant sources are anise, star anise, and fennel.[1][2]

-

Anise (Pimpinella anisum): A member of the Apiaceae family, the seeds of the anise plant are a major source of trans-anethole.[1][3] The essential oil derived from aniseed is known for its high concentration of this compound.[4]

-

Star Anise (Illicium verum): Belonging to the Schisandraceae family, the fruit of this evergreen tree is the richest known natural source of trans-anethole.[1][5] Star anise oil from regions like Vietnam contains over 86% trans-anethole.[1]

-

Fennel (Foeniculum vulgare): Also in the Apiaceae family, fennel seeds produce an essential oil rich in trans-anethole.[2][6] The concentration can vary depending on the fennel variety (bitter or sweet).[7]

Other plants such as anise myrtle (Syzygium anisatum), tarragon (Artemisia dracunculus), and basil (Ocimum basilicum) also contain trans-anethole, though typically in lower concentrations compared to the primary sources.[2][8]

Quantitative Analysis of trans-Anethole Content

The concentration of trans-anethole varies significantly based on the plant source, geographical origin, variety, and the extraction method employed.[7][9]

Table 1: Concentration of trans-Anethole in Essential Oils from Primary Botanical Sources

| Botanical Source | Plant Part | trans-Anethole Content (% of Essential Oil) | Reference(s) |

|---|---|---|---|

| Anise (Pimpinella anisum) | Seeds | 87 - 94% | [7] |

| Anise (Pimpinella anisum) | Seeds | 78.6 - 95.2% | [6] |

| Anise (Pimpinella anisum) | Seeds | 75 - 90% | [9] |

| Star Anise (Illicium verum) | Fruit | 86 - 93% | [7] |

| Star Anise (Illicium verum) | Fruit | 72 - 92% | [10] |

| Star Anise (Illicium verum) | Fruit | >86% | [1] |

| Sweet Fennel (F. vulgare) | Seeds | 60 - 80% | [7] |

| Bitter Fennel (F. vulgare) | Seeds | 50 - 78% | [7] |

| Fennel (F. vulgare) | Seeds | 50 - 85% |[11] |

Further research on the anise plant (Pimpinella anisum) has shown that trans-anethole concentration also varies across different plant tissues, with the highest levels found in the developing fruits.[3]

Table 2: Concentration of trans-Anethole in Various Tissues of the Anise Plant

| Plant Part | trans-Anethole Content (μg/mg Fresh Weight) |

|---|---|

| Developing Fruits | 4.6 |

| Flowers | ~4.0 |

| Young Leaves | ~0.5 |

| Roots | Undetected |

Data sourced from a study on the biosynthesis of t-anethole in anise.[3]

Biosynthesis of trans-Anethole

Trans-anethole is a phenylpropene, and its biosynthesis in plants like anise follows a specific enzymatic pathway. The final steps involve the reduction of a coumaryl acetate precursor followed by methylation.[3][5] The key enzymes identified in this process are a t-anol/isoeugenol synthase (AIS) and a specific O-methyltransferase (AIMT).[3][5]

Caption: Biosynthetic pathway of trans-anethole in Pimpinella anisum.

Experimental Protocols

The extraction and quantification of trans-anethole from botanical sources are critical for research and quality control. Various methods are employed, each with distinct advantages.

Protocol 4.1.1: Hydrodistillation (Clevenger Method) This is a traditional and widely used method for extracting essential oils.

-

Sample Preparation: Weigh approximately 200 g of dried plant material (e.g., fennel seeds).

-

Apparatus Setup: Place the plant material into a round-bottom flask of a Clevenger-type apparatus.

-

Hydrodistillation: Add 1000 mL of distilled water to the flask. Heat the mixture to boiling and maintain for 8 hours. The steam and volatile compounds will rise, condense, and be collected in the Clevenger trap.[12]

-

Oil Separation: The essential oil phase separates from the aqueous phase by density.

-

Recovery: Trap the separated oil layer using a solvent such as dichloromethane (3 x 50 mL). Concentrate the organic layer using a rotary vacuum evaporator to yield the pure essential oil.[12]

Protocol 4.1.2: Microwave-Assisted Extraction (MAE) A more modern and rapid technique that uses microwave energy to heat the solvent and plant material.

-

Sample Preparation: Place 500 g of fruit material (e.g., star anise) in a suitable microwave extraction vessel.

-

Solvent Addition: Add 750 mL of distilled water.

-

Microwave Irradiation: Place the vessel in a microwave extractor and irradiate for 35 minutes at 80% power.[9]

-

Collection: Collect the resulting oil-water mixture. The oil can be separated using a separatory funnel.

-

Storage: Dry the collected oil over anhydrous sodium sulfate and store in a sealed, opaque vial at 4°C.[9]

Protocol 4.2.1: Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) This method provides a green and efficient way to quantify trans-anethole.[12]

-

Standard Preparation: Prepare a stock solution of trans-anethole standard in methanol. Create a calibration curve by applying concentrations ranging from 50–1000 ng/band.[12]

-

Sample Preparation: Dissolve the extracted essential oil or plant extracts in methanol.

-

Chromatography:

-

Densitometric Analysis:

-

After development, dry the plate.

-

Scan the plate using a TLC scanner at a detection wavelength of λmax = 262 nm.[12]

-

Quantify the amount of trans-anethole in the samples by comparing the peak area with the standard calibration curve. The retention factor (Rf) for trans-anethole is approximately 0.31.[12][13]

-

Protocol 4.2.2: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the most common and powerful technique for the separation and identification of volatile compounds in essential oils.

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol).

-

GC System:

-

Injector: Split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Oven Program: A temperature gradient is typically used, for example, starting at 60°C, holding for a few minutes, then ramping up to 240-280°C.

-

-

MS System:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Identification and Quantification:

-

Identify trans-anethole by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of trans-anethole by peak area normalization. For absolute quantification, use an internal or external standard method.

-

References

- 1. asi-vn.com [asi-vn.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actamedica.org [actamedica.org]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Authentication of Fennel, Star Anise, and Anise Essential Oils by Gas Chromatography (GC/MS) and Stable Isotope Ratio (GC/IRMS) Analyses [mdpi.com]

- 8. Anethole - Wikipedia [en.wikipedia.org]

- 9. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]

- 13. researchgate.net [researchgate.net]

Anethole: A Comprehensive Technical Guide on its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid derivative, is a widely occurring natural compound found as the major constituent in the essential oils of various plants, including anise (Pimpinella anisum), fennel (Foeniculum vulgare), and star anise (Illicium verum). Traditionally used for its flavoring properties in food, beverages, and cosmetics, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and detailed experimental methodologies, aimed at researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 Value | Reference |

| Ca9-22 | Oral Squamous Carcinoma | ~8 µM | [1] |

| HT-1080 | Fibrosarcoma | > 200 µM (weak cytotoxicity) | [2] |

| MG-63 | Osteosarcoma | 60.25 µM | [3] |

| MCF-7 | Breast Adenocarcinoma | 50 µM | [4] |

| T47D | Breast Cancer | Not specified | [5] |

Mechanism of Anticancer Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, leading to the inhibition of cell proliferation and induction of programmed cell death.

This compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. In oral cancer cells, this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[3][6]

This compound can induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[3] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and downregulation of cyclins such as cyclin D1.[6][7]

-

NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to suppress TNF-α-induced NF-κB activation by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This blockade of NF-κB, a key regulator of inflammation and cell survival, contributes significantly to this compound's anticancer and anti-inflammatory properties.[8][9]

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been found to inhibit the phosphorylation of key components of this pathway, thereby downregulating its activity and suppressing tumor growth.[4][10][11][12][13]

-

MAPK Pathway: this compound can also modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, which are involved in cell proliferation and differentiation.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Its mechanism of action primarily involves the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Markers

| Model | Inflammatory Marker | Dosage of this compound | % Inhibition / Reduction | Reference |

| LPS-induced acute lung injury in mice | TNF-α in BALF | 250 mg/kg | Significant decrease | [14][15] |

| LPS-induced acute lung injury in mice | IL-6 in BALF | 250 mg/kg | No significant change | [14][15] |

| LPS-induced acute lung injury in mice | Neutrophil count in BALF | 250 mg/kg | Significant decrease | [14][15] |

| Carrageenan-induced paw edema in rats | Paw edema volume | 62.5 - 500 mg/kg | Dose-dependent reduction | [16] |

| Adjuvant-induced arthritis in rats | Serum TNF-α | 250 mg/kg | Significant decrease | [17] |

| Adjuvant-induced arthritis in rats | Serum IL-1β | 250 mg/kg | Significant decrease | [18] |

| Adjuvant-induced arthritis in rats | Serum IL-6 | 250 mg/kg | Significant decrease | [17] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines and enzymes. As mentioned earlier, the inhibition of the NF-κB pathway is a central mechanism. By preventing the activation of NF-κB, this compound downregulates the expression of numerous inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[17][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., Wistar rats or Swiss mice)

-

This compound suspension (e.g., in 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in saline)

-

Pletismometer

-

Calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound orally at different doses to respective groups of animals. A control group receives the vehicle only, and a positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

-

After a specific pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[21][22][23][24][25]

Experimental Protocol: LPS-Induced Acute Lung Injury

This model is used to study the effects of compounds on acute lung inflammation.[26][27]

Materials:

-

Mice (e.g., BALB/c)

-

This compound solution

-

Lipopolysaccharide (LPS) solution

-

Surgical instruments for tracheal exposure

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Administer this compound (e.g., intraperitoneally) to the treatment groups 1 hour before LPS challenge.

-

Anesthetize the mice and surgically expose the trachea.

-

Instill a single dose of LPS (e.g., 1.5 mg/kg) intratracheally.

-

Sacrifice the animals at a specific time point after LPS instillation (e.g., 4 hours).

-

Perform bronchoalveolar lavage (BAL) to collect lung fluid.

-

Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages), total protein concentration, and levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[14][15]

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.

Quantitative Data: Antimicrobial Efficacy of this compound

| Microorganism | Test | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Broth microdilution | 3.91 - 125 | 7.81 - 125 | [28] |

| Enterobacter cloacae | Broth microdilution | > 4000 | - | [28] |

| Saccharomyces cerevisiae | Not specified | Not specified | - | [29] |

| Candida albicans | Not specified | Not specified | - | [29] |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Values can vary depending on the specific strain and testing methodology.

Mechanism of Antimicrobial Action

The exact mechanism of this compound's antimicrobial activity is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity and function. This can lead to the leakage of intracellular components and ultimately cell death.[30][31]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an appropriate agar medium. The lowest concentration that results in no growth on the agar is the MBC.

Antioxidant Activity

This compound possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Quantitative Data: Antioxidant Capacity of this compound

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 4400 (marginal activity) | [32] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 107.2 | [32] |

| FRAP (Ferric Reducing Antioxidant Power) | 104.8 µM Fe²⁺/mg | [32] |

Note: Lower IC50 values indicate higher antioxidant activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of this compound is believed to involve its phenolic structure, which can donate a hydrogen atom to free radicals, thereby neutralizing them. This helps to protect cells from oxidative damage.[32]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method for evaluating the antioxidant activity of compounds.[33][34][35][36]

Materials:

-

This compound solution in a suitable solvent (e.g., ethanol or methanol)

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the this compound solution.

-

In a test tube or a 96-well plate, mix a specific volume of the this compound solution with a specific volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a certain period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

A control is prepared with the solvent instead of the this compound solution.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Neuroprotective Activity

Emerging evidence suggests that this compound has neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases.[37][38][39]

Quantitative Data: Neuroprotective Effects of this compound

| Model | Parameter | Dosage of this compound | Outcome | Reference |

| Rotenone-induced Parkinson's disease in rats | Stride length | 62.5, 125, 250 mg/kg | Significant increase | [40] |

| Rotenone-induced Parkinson's disease in rats | Striatal SOD activity | 125, 250 mg/kg | Significant increase | [40] |

| Rotenone-induced Parkinson's disease in rats | Striatal MDA levels | 125, 250 mg/kg | Significant decrease | [40] |

| Sciatic nerve crush injury in rats | Motor recovery | 250 mg/kg | Improved recovery | [39] |

Mechanism of Neuroprotective Action